molecular formula C20H15N5O3 B187486 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 76973-34-7

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B187486
CAS No.: 76973-34-7
M. Wt: 373.4 g/mol
InChI Key: JQNRRYBMONLNDN-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C20H15N5O3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298892. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the modulation of calcium channels. It has been shown to interact with L-type calcium channels, leading to their blockade . This interaction is significant because it can induce vasorelaxation, making the compound a potential candidate for antihypertensive therapies. The compound’s ability to bind to specific sites on the calcium channels with high affinity suggests that it may also influence other calcium-dependent processes in cells .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce vasorelaxation in isolated aorta rat rings pre-contracted with serotonin or noradrenaline . This effect is not endothelium-dependent, indicating that the compound acts directly on the smooth muscle cells. Additionally, the compound has been shown to lower systolic and diastolic blood pressure in spontaneously hypertensive rats without affecting heart rate . These findings suggest that the compound may influence cell signaling pathways related to vascular tone and blood pressure regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of L-type calcium channels . Docking studies have revealed that the compound interacts with two possible sites on the calcium channel, exhibiting better affinity than nifedipine, a known calcium channel blocker . This interaction leads to a decrease in calcium influx into the cells, resulting in reduced muscle contraction and vasodilation. The compound’s ability to block calcium channels in a concentration-dependent manner further supports its potential as a therapeutic agent for conditions involving abnormal calcium signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has demonstrated stability under experimental conditions, maintaining its activity over extended periods . Long-term studies in vitro have shown that the compound can sustain its vasorelaxant effects without significant degradation . In vivo studies have also indicated that the compound remains effective in reducing blood pressure over prolonged treatment durations .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively reduces blood pressure without adverse effects . At higher doses, there may be a risk of toxicity, as indicated by some studies . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects. The compound’s dosage-dependent effects highlight the importance of careful dose management in potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability . The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy. Understanding these pathways can aid in optimizing the compound’s pharmacokinetic properties for clinical use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, the compound may localize to specific compartments, influencing its activity and function . The distribution patterns of the compound can affect its therapeutic potential and side effect profile .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific organelles or compartments within the cell, such as the endoplasmic reticulum or mitochondria . This localization can be mediated by targeting signals or post-translational modifications that guide the compound to its site of action . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

6-amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3/c1-12-17-18(13-7-9-15(10-8-13)25(26)27)16(11-21)19(22)28-20(17)24(23-12)14-5-3-2-4-6-14/h2-10,18H,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNRRYBMONLNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316060
Record name MLS000757075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76973-34-7
Record name MLS000757075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000757075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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